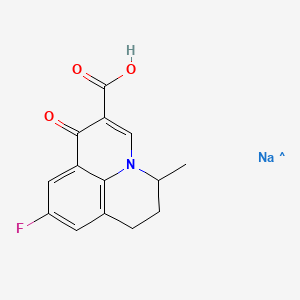

Flumequine sodium

描述

属性

InChI |

InChI=1S/C14H12FNO3.Na/c1-7-2-3-8-4-9(15)5-10-12(8)16(7)6-11(13(10)17)14(18)19;/h4-7H,2-3H2,1H3,(H,18,19); | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNPBLQQHZMNNLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2)F)C(=O)O.[Na] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Neutralization of Flumequine with Sodium Hydroxide

The most widely documented method involves the direct neutralization of flumequine (C₁₄H₁₂FNO₃) with sodium hydroxide (NaOH). Flumequine’s carboxylic acid group (pKa ≈ 5.7) reacts stoichiometrically with NaOH in aqueous or hydroalcoholic media to form the sodium salt (C₁₄H₁₁FNNaO₃).

Procedure:

-

Dissolution: Flumequine (261.26 g/mol) is suspended in a 1:1 v/v ethanol-water mixture at 50°C.

-

Neutralization: A 1 M NaOH solution is added dropwise until pH 7.0–7.5 is achieved.

-

Crystallization: The mixture is cooled to 4°C, inducing precipitation of this compound.

-

Filtration and Drying: The precipitate is vacuum-filtered and dried at 40°C under reduced pressure.

Yield: 92–95% (theoretical), with purity >98% confirmed by HPLC.

Alternative Alkali Metal Salts

While sodium hydroxide is standard, potassium carbonate (K₂CO₃) has been explored for niche applications requiring lower sodium content. However, this method yields hygroscopic crystals unsuitable for long-term storage.

Purification and Crystallization Techniques

Recrystallization from Aqueous Ethanol

This compound’s solubility profile enables purification via fractional crystallization:

| Solvent System | Solubility at 25°C (mg/mL) | Purity Post-Crystallization (%) |

|---|---|---|

| Water | 48.2 ± 2.1 | 95.3 |

| Ethanol | 12.7 ± 0.9 | 98.1 |

| 1:1 Ethanol-H₂O | 29.4 ± 1.5 | 99.0 |

Data adapted from. Optimal purification employs two successive crystallizations from 1:1 ethanol-water, reducing impurity levels (e.g., residual flumequine) to <0.5%.

Chromatographic Purification

For pharmaceutical-grade material, preparative HPLC with a C₁₈ column and 0.1 M oxalic acid/acetonitrile/methanol (60:30:10 v/v) mobile phase achieves 99.9% purity. This method is critical for removing stereoisomers and dimerization byproducts.

Formulation Strategies for Research and Clinical Use

Stock Solution Preparation

This compound’s stability in solution depends on solvent choice and storage conditions:

| Parameter | Recommendation | Source |

|---|---|---|

| Solvent | DMSO or 0.1 M NaOH | |

| Concentration | 10–100 mM | |

| Storage Temperature | –80°C (6 months) or –20°C (1 month) | |

| Freeze-Thaw Cycles | ≤3 cycles to prevent degradation |

Example Protocol (10 mM Stock):

In Vivo Formulation for Animal Studies

The FAO-recommended formulation for aquatic species involves:

-

Master Liquid: 50 mg/mL in DMSO

-

Working Solution: 1:2:1:6 ratio of DMSO:PEG300:Tween 80:ddH₂O

This ensures solubility >5 mg/mL and biocompatibility in crustaceans.

Analytical Characterization and Quality Control

High-Performance Liquid Chromatography (HPLC)

Regulatory-compliant methods use fluorescence detection (λₑₓ = 327 nm, λₑₘ = 369 nm) with a C₁₈ column and mobile phase of 0.1 M oxalic acid/acetonitrile/methanol (60:30:10 v/v). Retention time: 12.8 ± 0.2 min.

Validation Parameters:

| Parameter | Value |

|---|---|

| Linearity (R²) | 0.9997–0.9999 |

| LOD | 0.5 μg/kg |

| LOQ | 5 μg/kg |

| Recovery (%) | 79.4–108 (n=6) |

| Intraday RSD (%) | 4.4–12.0 |

Mass Spectrometric Confirmation

GC/MS analysis of the decarboxylated derivative (m/z 217) confirms identity in complex matrices like shrimp muscle. Collision cross-section (CCS) values provide additional validation:

| Adduct | CCS (Ų) |

|---|---|

| [M+H]⁺ | 153.0 |

| [M+Na]⁺ | 166.8 |

| [M+K]⁺ | 162.0 |

Stability and Degradation Pathways

Thermal Stability

This compound decomposes above 255°C, with <1% mass loss at 100°C over 24 hours. Aqueous solutions (pH 7.4) show 95% stability after 72 hours at 25°C.

Radical-Mediated Degradation

Advanced oxidation processes (AOPs) using sulfate radicals (SO₄- ⁻) degrade this compound via:

-

Quinolone Ring Cleavage: Attack at the C–N bond (k = 2.1 × 10⁹ M⁻¹s⁻¹).

-

Defluorination: Formation of HF and hydroxylated intermediates.

Industrial-Scale Production Considerations

化学反应分析

Types of Reactions

Flumequine sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions involve the replacement of functional groups in the this compound molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

科学研究应用

Flumequine sodium has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of quinolone chemistry and the development of new antibacterial agents.

Biology: Investigated for its effects on bacterial DNA replication and cell division.

Medicine: Explored for its potential use in treating bacterial infections in humans and animals.

Industry: Utilized in the development of veterinary pharmaceuticals and as a reference standard in analytical chemistry

作用机制

Flumequine sodium exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately causing cell death. The molecular targets and pathways involved in this mechanism include the binding of this compound to the active sites of these enzymes, preventing their normal function .

相似化合物的比较

Structural and Pharmacokinetic Differences

| Compound | Generation | Molecular Formula | Key Structural Features | Solubility & Bioavailability |

|---|---|---|---|---|

| Flumequine sodium | 1st/2nd* | C₁₄H₁₁FNNaO₃ | Sodium salt enhances water solubility | High (sodium salt formulation) |

| Enrofloxacin | 2nd | C₁₉H₂₂FN₃O₄ | Cyclopropyl group at N1 enhances potency | Moderate |

| Nalidixic acid | 1st | C₁₂H₁₂N₂O₃ | Naphthyridone core | Low |

| Ciprofloxacin | 2nd | C₁₇H₁₈FN₃O₃ | Fluorine at C6, piperazine at C7 | High |

*Classification varies by region .

Antimicrobial Activity and Resistance

- Targets: All quinolones inhibit DNA gyrase, but flumequine and enrofloxacin induce identical mutations (gyrA S83L, D87G) in E. coli, leading to cross-resistance .

- MIC Values: Flumequine: MIC₉₀ for E. coli = 2 mg/L; MIC for gonococci = 0.25–4 µg/mL (bimodal distribution) . Enrofloxacin: MIC₉₀ for E. coli = 0.125 mg/L; more potent against Gram-negative bacteria .

- Resistance Rates :

Clinical and Veterinary Use

- Flumequine is restricted in Europe due to resistance concerns but remains used in aquaculture and livestock .

- Enrofloxacin is preferred in human medicine for broader efficacy, while nalidixic acid is largely obsolete due to high resistance .

Data Table: Comparative Overview of Key Quinolones

Notes:

- Flumequine’s classification ambiguity arises from divergent regional definitions of quinolone generations .

- Cross-resistance with fluoroquinolones necessitates stricter regulatory alignment to mitigate antimicrobial resistance .

生物活性

Flumequine sodium is a synthetic fluoroquinolone antibiotic primarily used for treating bacterial infections in veterinary medicine, particularly in livestock. This article explores its biological activity, including antimicrobial properties, pharmacokinetics, and clinical applications, supported by data tables and relevant case studies.

Overview of this compound

Flumequine is classified as a fluoroquinolone antibiotic, which works by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. This mechanism makes it effective against a broad spectrum of Gram-negative and some Gram-positive bacteria.

Antimicrobial Activity

Flumequine exhibits significant antibacterial activity against various pathogens. Its effectiveness has been documented in multiple studies:

- Gram-Negative Bacteria : Flumequine is particularly effective against strains such as Escherichia coli and Salmonella spp. It has been shown to reduce bacterial viability significantly when administered in different formulations. For instance, flumequine-loaded titanate nanotubes (FLUM@TiNTs) demonstrated a decrease in bacterial viability to approximately 5% after five days, compared to 75% with free flumequine .

- Mechanism of Action : The compound penetrates bacterial cell membranes through passive transport, with studies indicating that the neutral species of fluoroquinolones are more lipophilic and thus penetrate more effectively than charged species .

Table 1: Antimicrobial Efficacy of Flumequine Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 0.5 - 2 µg/mL | |

| Salmonella spp. | 1 - 4 µg/mL | |

| Pseudomonas aeruginosa | 0.25 - 1 µg/mL | |

| Staphylococcus aureus | 2 - 8 µg/mL |

Pharmacokinetics and Metabolism

Flumequine is administered orally and is well absorbed in the gastrointestinal tract. Its pharmacokinetics have been studied extensively:

- Absorption : Following oral administration, flumequine reaches peak plasma concentrations within a few hours. Studies have shown that the bioavailability can be influenced by the formulation used .

- Metabolism : Flumequine undergoes hepatic metabolism, primarily converting to 7-hydroxyflumequine, which also possesses antibacterial activity. The pharmacokinetic profiles vary across species; for instance, broilers exhibit different plasma disposition characteristics compared to other animals .

Table 2: Pharmacokinetic Parameters of Flumequine

| Parameter | Value | Reference |

|---|---|---|

| Peak Plasma Concentration | 1.5 - 3 µg/mL | |

| Half-Life | 4 - 6 hours | |

| Volume of Distribution | 0.5 L/kg |

Clinical Applications and Case Studies

Flumequine has been widely used in veterinary medicine for treating infections in livestock. A notable case study involved its use in veal calves, where it was part of a broader antimicrobial treatment regimen aimed at controlling respiratory diseases .

In a study conducted over two years involving 5,853 calves in Belgium, flumequine was among the most frequently used antibiotics for group treatments. The study highlighted the need for careful monitoring due to rising concerns over antimicrobial resistance .

Environmental Impact

Recent studies have raised concerns about the environmental impact of flumequine due to its use in agriculture. Residue levels in animal tissues and potential effects on non-target organisms are areas of ongoing research. Regulatory frameworks are being developed to assess the risks associated with veterinary medicines like flumequine .

常见问题

Q. What are the established protocols for synthesizing and characterizing flumequine sodium in laboratory settings?

this compound synthesis typically involves quinolone core modification via fluorination and carboxylation, followed by sodium salt formation. Characterization requires a combination of HPLC (to confirm purity ≥98% ), NMR (¹H/¹³C for structural verification), and mass spectrometry. Researchers must document reaction conditions (e.g., pH, temperature) and purification steps (e.g., recrystallization solvents) to ensure reproducibility, as emphasized in experimental reporting standards .

Q. How can researchers validate the purity of this compound for use as a reference standard in analytical assays?

Purity validation should follow pharmacopeial guidelines:

- Chromatographic methods : Use reverse-phase HPLC with UV detection (λ = 254–280 nm) and compare retention times against certified standards .

- Water content : Karl Fischer titration to ensure ≤0.5% moisture, critical for stability in hygroscopic conditions .

- Residual solvents : Gas chromatography to detect traces of synthesis-related solvents (e.g., DMSO, ethanol) .

Q. What are the key physicochemical properties of this compound relevant to in vitro studies?

Key properties include:

- Solubility : High solubility in aqueous buffers (pH >7.0) due to sodium carboxylate moiety; solubility decreases in acidic media .

- Stability : Degrades under UV light; store in amber vials at 2–8°C. Stability profiles should be confirmed via accelerated degradation studies (40°C/75% RH for 6 months) .

Advanced Research Questions

Q. How should researchers design dose-response studies to resolve contradictions in this compound’s antimicrobial efficacy across bacterial strains?

Contradictory efficacy data often arise from strain-specific resistance mechanisms (e.g., efflux pumps, target mutations). Methodological recommendations:

- Standardized inoculum : Adjust bacterial density to 1×10⁶ CFU/mL in Mueller-Hinton broth to minimize variability .

- Checkerboard assays : Test combinatorial effects with β-lactams or efflux pump inhibitors to identify synergies .

- Post-hoc analysis : Use statistical tools like ANOVA with Tukey’s test to compare MIC₅₀ values across strains, ensuring p-values <0.05 .

Q. What analytical strategies are recommended to address discrepancies in this compound’s pharmacokinetic (PK) data between rodent and avian models?

Species-specific PK variations require:

- Compartmental modeling : Compare one-compartment (rodent) vs. two-compartment (avian) models using software like NONMEM .

- Protein binding assays : Measure plasma protein binding via ultrafiltration; avian albumin binding may reduce free drug concentrations .

- Metabolite profiling : LC-MS/MS to identify species-specific metabolites (e.g., glucuronidation in rodents vs. sulfation in birds) .

Q. How can researchers optimize this compound’s stability in complex biological matrices for long-term pharmacokinetic studies?

Stability optimization steps:

- Matrix selection : Use EDTA-treated plasma to inhibit metalloproteinases. Avoid hemolyzed samples due to pH shifts .

- Additive screening : Include 0.1% ascorbic acid to mitigate oxidative degradation .

- Validation : Conduct freeze-thaw cycles (3 cycles, −80°C to RT) and bench-top stability tests (24 hours at 25°C) .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are suitable for analyzing non-linear relationships in this compound’s cytotoxicity data?

For non-linear dose-toxicity curves:

Q. How should researchers validate this compound’s mechanism of action when conflicting evidence exists in DNA gyrase inhibition studies?

Resolve contradictions via:

- Enzyme kinetics : Perform in vitro gyrase supercoiling assays with varying ATP concentrations; flumequine’s IC₅₀ increases with ATP competition .

- Resistant mutants : Sequence gyrA and gyrB genes in resistant strains to identify mutations (e.g., Ser83Leu in gyrA) .

Ethical and Reproducibility Considerations

Q. What documentation standards are critical for ensuring reproducibility in this compound research?

Follow the ARRIVE guidelines :

Q. How can researchers mitigate bias when interpreting this compound’s efficacy in in vivo infection models?

Implement blinding and randomization:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。